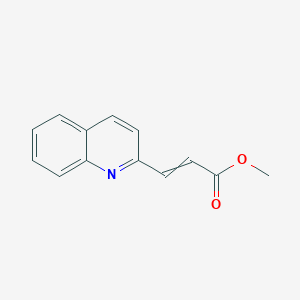
Methyl 3-quinolin-2-ylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-quinolin-2-ylprop-2-enoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-quinolin-2-ylprop-2-enoate typically involves the reaction of quinoline derivatives with appropriate esterifying agents. One common method is the condensation of quinoline-3-carbaldehyde with methyl acrylate in the presence of a base, such as sodium methoxide, under reflux conditions. This reaction yields this compound as the main product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or other transition metals may be employed to improve reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-quinolin-2-ylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into quinoline-3-ylpropanoate derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylpropanoate derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-quinolin-2-ylprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-quinolin-2-ylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Methyl quinoline-3-carboxylate: A similar ester derivative with different reactivity and applications.
Quinoline-3-carbaldehyde: An intermediate in the synthesis of various quinoline derivatives.
Uniqueness
Methyl 3-quinolin-2-ylprop-2-enoate is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its conjugated system and ester functional group make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
Número CAS |
81124-46-1 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
methyl 3-quinolin-2-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-9H,1H3 |
Clave InChI |
JZHPAMDTRMIGJP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















